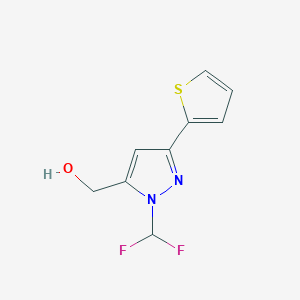

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

説明

特性

IUPAC Name |

[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2OS/c10-9(11)13-6(5-14)4-7(12-13)8-2-1-3-15-8/h1-4,9,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBFKGONVLERQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy Overview

The synthesis of this compound generally follows these key stages:

- Formation of the pyrazole core with difluoromethyl substitution.

- Introduction of the thiophen-2-yl substituent at the 3-position of the pyrazole.

- Functionalization at the 5-position of the pyrazole with a hydroxymethyl group.

These steps often involve condensation/cyclization reactions, nucleophilic substitutions, and selective reductions or functional group transformations.

Preparation of Difluoromethyl-Substituted Pyrazole Core

A well-documented approach to difluoromethyl-substituted pyrazoles involves condensation of difluoroacetyl intermediates with hydrazine derivatives under controlled conditions.

Key Method (from patent CN111362874B):

Step 1: Formation of α-Difluoroacetyl Intermediate

- An α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide in the presence of an acid-binding agent in an organic solvent at low temperature.

- Subsequent alkaline hydrolysis yields an α-difluoroacetyl intermediate.

Step 2: Condensation and Cyclization

- The α-difluoroacetyl intermediate solution is treated with a methylhydrazine aqueous solution and a catalyst such as potassium iodide or sodium iodide.

- The reaction is maintained at low temperature (-30 °C to -20 °C) to promote condensation and cyclization, forming the difluoromethyl-substituted pyrazole ring.

- Post-reaction, the mixture is acidified to precipitate the crude pyrazole product.

- Recrystallization from aqueous alcohol (methanol, ethanol, or isopropanol mixed with water at 35-65% ratio) yields the purified pyrazole carboxylic acid derivative.

This method achieves high regioselectivity and purity, with yields around 75-80% and HPLC purity above 99%.

Functionalization to Introduce the Hydroxymethyl Group at the 5-Position

The hydroxymethyl group at the 5-position of the pyrazole can be introduced by:

Reduction of a corresponding 5-formyl or 5-carboxyl derivative :

- For example, reduction of a 5-formyl pyrazole intermediate using mild reducing agents such as sodium borohydride or borane complexes can selectively yield the 5-hydroxymethyl pyrazole.

Alternatively, nucleophilic substitution or hydroxymethylation reactions on a 5-halogenated pyrazole intermediate can be employed.

One-Pot and Cascade Reaction Approaches

Recent literature reports innovative one-pot methods for synthesizing fluorinated pyrazoles, which could be adapted for this compound:

One-pot synthesis using in situ generated nitrile imines and mercaptoacetaldehyde as acetylene surrogates, followed by cascade dehydration and ring contraction, has been demonstrated for trifluoromethyl-substituted pyrazoles.

Although this method was reported for trifluoromethyl rather than difluoromethyl pyrazoles, the approach offers a potential streamlined route for preparing related fluorinated pyrazoles, including those with heteroaryl substituents like thiophene.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | α,β-unsaturated ester + 2,2-difluoroacetyl halide, base | Formation of α-difluoroacetyl intermediate |

| 2 | Condensation/Cyclization | Methylhydrazine, KI or NaI catalyst, low temp (-30 to -20 °C) | Formation of difluoromethyl pyrazole ring |

| 3 | Thiophen-2-yl introduction | Pd-catalyzed cross-coupling (Suzuki/Stille) | Installation of thiophen-2-yl group at C-3 |

| 4 | Hydroxymethyl functionalization | Reduction of 5-formyl or substitution on 5-halopyrazole | Introduction of hydroxymethyl at C-5 |

| 5 | One-pot cascade (alternative) | Nitrile imine + mercaptoacetaldehyde + p-TsCl | Potential route for fluoropyrazole derivatives |

Research Findings and Considerations

The use of potassium iodide or sodium iodide as catalysts in the condensation step enhances regioselectivity and yield of the difluoromethyl pyrazole core.

Recrystallization solvent choice (aqueous alcohol mixtures) critically affects purity and yield of the pyrazole intermediate.

Cross-coupling reactions for thiophene introduction require careful selection of ligands and conditions to avoid side reactions and ensure regioselectivity.

One-pot methods involving nitrile imines provide efficient access to fluorinated pyrazoles but may require optimization for difluoromethyl analogues and thiophene substitution.

化学反応の分析

Types of Reactions

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The difluoromethyl and thiophene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could produce alcohols or amines.

科学的研究の応用

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the target compound with analogs differing in substituents at the pyrazole core:

*Calculated based on molecular formula C₉H₈F₂N₂OS.

Key Observations:

- Difluoromethyl vs.

- Thiophene vs.

- Hydroxymethyl Position : The hydroxymethyl group at position 5 is critical for solubility; analogs without this group (e.g., methyl esters) show reduced aqueous solubility .

Reaction Insights:

生物活性

(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structural composition that includes a difluoromethyl group and a thiophene ring, contributing to its potential as a therapeutic agent. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and the introduction of substituents. Common synthetic routes include:

- Cyclization Reactions : Utilizing hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Substitution Reactions : Employing difluoromethyl halides under basic conditions to introduce the difluoromethyl group.

- Thiophene Introduction : Implementing cross-coupling reactions such as Suzuki or Stille coupling for thiophene incorporation.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that certain pyrazole compounds effectively inhibited key enzymes associated with cancer progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A review highlighted that various pyrazole derivatives show promising anti-inflammatory activity, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. This interaction may inhibit enzyme activity or modulate receptor functions, leading to altered biochemical pathways relevant to disease states .

Case Studies and Research Findings

Several studies have provided insights into the efficacy of this compound:

- Anticancer Synergy : A study analyzed the synergistic effects of pyrazole derivatives in combination with doxorubicin on breast cancer cell lines, indicating enhanced cytotoxicity when used together .

- Anti-inflammatory Evaluation : Compounds derived from this pyrazole demonstrate significant reductions in inflammatory markers in cellular models, supporting their potential use in treating inflammatory diseases .

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol?

The synthesis typically involves multi-step reactions starting with thiophen-2-yl and pyrazole precursors. A general approach includes:

- Cyclization : Reacting thiophene-2-carbaldehyde with nitrile or hydrazine derivatives to form the pyrazole core. For example, chalcone intermediates (e.g., 1-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one) can undergo hydrazine-mediated cyclization to yield pyrazoline derivatives .

- Functionalization : Introducing the difluoromethyl group via nucleophilic substitution or fluorination agents.

- Deprotection/Purification : Silica gel chromatography (e.g., CH₂Cl₂/CH₃OH/NH₃) and trituration with solvents like n-hexane are used to isolate regioisomers .

Q. How can researchers purify and characterize this compound?

- Purification : Flash chromatography (silica gel) with gradient elution (e.g., CH₂Cl₂:CH₃OH 99:1) is effective for separating regioisomers. Trituration with non-polar solvents (e.g., n-hexane) removes impurities .

- Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, IR spectroscopy to identify hydroxyl (-OH) and C-F stretches, and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or structural parameters be resolved?

Discrepancies in reported yields or crystallographic data (e.g., bond angles, unit cell parameters) may arise from:

- Reaction Conditions : Variations in solvent, temperature, or catalyst (e.g., TFA vs. HCl) can alter yields .

- Analytical Methods : Cross-validate using complementary techniques:

- Purity Checks : Confirm via HPLC-MS or elemental analysis to rule out impurities affecting structural data .

Q. What strategies optimize regioselectivity during pyrazole ring formation?

Regioselectivity challenges arise from competing reaction pathways. Mitigation strategies include:

- Protecting Groups : Use tetrahydropyran (THP) to block specific positions, as seen in the synthesis of N-[1-(tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide .

- Microwave-Assisted Synthesis : Accelerate cyclization under controlled conditions (e.g., 160°C, T3P/DIPEA) to favor one regioisomer .

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity and selectivity .

Q. How can advanced spectroscopic and computational methods resolve structural ambiguities?

- X-ray Crystallography : Determine absolute configuration using datasets refined with SHELXL. For example, monoclinic crystal systems (space group P2₁/c) with Z=4 provide high-resolution structural data .

- DFT Calculations : Predict spectroscopic properties (e.g., NMR chemical shifts) and compare with experimental data to validate assignments .

- Dynamic NMR : Monitor tautomerism or conformational changes in solution (e.g., hydroxyl group rotation) .

Q. What are the best practices for designing biological activity studies?

- Derivatization : Synthesize analogs by modifying the hydroxyl group (e.g., esterification, glycosylation) to enhance bioavailability .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., Mycobacterium tuberculosis enzymes) .

- Control Experiments : Include reference compounds (e.g., SC-560 for COX-1 inhibition studies) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。